Chloromethyl phenyl sulfide

Description

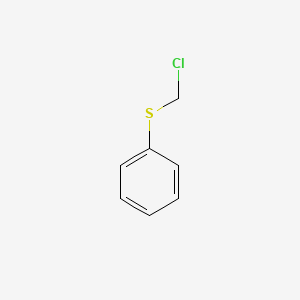

Chloromethyl phenyl sulfide (CAS 7205-91-6), with the molecular formula C₇H₇ClS and a molecular weight of 158.65 g/mol, is an organosulfur compound featuring a phenyl group bonded to a sulfur atom and a chloromethyl group (CH₂Cl). It is commercially available at ≥97% purity and is widely used in organic synthesis, particularly as an alkylating agent . Key applications include:

- Solvolysis studies: Investigating nucleophilic substitution mechanisms in hydroxylic solvents .

- Synthesis of sulfonyl fluorides: Oxidation with mCPBA yields chloromethyl phenyl sulfone, a precursor for sulfonyl fluorides .

- Heterocyclic chemistry: Formation of tricyclic systems, such as thieno[3’,2’:5,6][1,4]dithiino[2,3-d]pyrimidine derivatives .

Propriétés

IUPAC Name |

chloromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMWLJPWFSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222385 | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-91-6 | |

| Record name | [(Chloromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl phenyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF6BSS54L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction of Thioanisole with Sulfuryl Chloride

- Mechanism: Sulfuryl chloride acts as a chlorinating agent converting thioanisole (methyl phenyl sulfide) into chloromethyl phenyl sulfide by replacing the methyl group hydrogen with a chloromethyl group.

- Conditions: The reaction is typically carried out at low to moderate temperatures under anhydrous conditions to avoid side reactions.

- Advantages: This method is straightforward and provides relatively high yields.

- Purification: The product can be purified by fractional distillation under reduced pressure after drying over calcium chloride.

- Notes: This method is favored for laboratory-scale synthesis due to ease of handling reagents and good selectivity.

Reaction of Thiophenol with Bromochloromethane

- Mechanism: Thiophenol acts as a nucleophile attacking bromochloromethane in the presence of a base to form this compound.

- Bases Used: Strong organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene or inorganic alkali metal hydroxides facilitate deprotonation of thiophenol.

- Conditions: The reaction is generally performed in an appropriate solvent with controlled temperature to minimize side reactions.

- Advantages: This route allows for good control over reaction kinetics and can be scaled industrially.

- Purification: Similar purification by drying and distillation is employed.

Reaction of Thiophenol with Paraformaldehyde and Concentrated Hydrochloric Acid

- Mechanism: Paraformaldehyde provides a source of formaldehyde, which reacts with thiophenol under acidic conditions to form the chloromethyl derivative.

- Procedure: The reaction mixture is heated to approximately 50°C in toluene; thiophenol solution is added dropwise over one hour, followed by stirring at 50°C for another hour and then at room temperature for three hours.

- Isolation: The organic phase is separated and purified by fractional distillation under reduced pressure.

- Industrial Relevance: This method is adapted for larger scale production with careful control of temperature and reaction time to optimize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield & Purity Notes | Scale Applicability |

|---|---|---|---|---|

| Thioanisole + Sulfuryl Chloride | Thioanisole, SO2Cl2 | Controlled temperature, anhydrous conditions | High yield, good purity | Laboratory scale |

| Thiophenol + Bromochloromethane | Thiophenol, BrCH2Cl | Base (DBU or alkali hydroxide), solvent | Good yield, scalable | Laboratory & industrial scale |

| Thiophenol + Paraformaldehyde + HCl | Thiophenol, paraformaldehyde, conc. HCl | Toluene solvent, 50°C, dropwise addition | Suitable for industrial scale | Industrial scale |

Research Findings and Reaction Kinetics

- Studies on the solvolysis and reactivity of this compound reveal that the compound reacts slower than analogous alkyl chlorides due to the stabilizing effect of the phenylthio group, influencing reaction rates and mechanisms.

- Kinetic data show that substitution reactions proceed efficiently under mild conditions, supporting the use of this compound as a versatile intermediate in organic synthesis.

- Oxidation of this compound leads to sulfoxides and sulfones, expanding its utility in synthetic pathways.

Analyse Des Réactions Chimiques

Thiomethylation of Enolates

The compound is widely used as a thiomethylating agent for O-silylated lactone and ester enolates, facilitating the synthesis of α-methylene lactones and esters. The reaction proceeds via nucleophilic displacement of the chloride by the enolate, forming a thioether linkage :

Yields typically exceed 90% under optimized conditions .

Solvolysis Kinetics and Mechanisms

This compound undergoes solvolysis in protic solvents via a unimolecular (Sₙ1) mechanism, characterized by carbocation intermediate formation. Key findings include:

Specific Rates of Solvolysis at 0°C

| Solvent System | |

|---|---|

| 100% Ethanol | |

| 80% Ethanol-Water | |

| 97% Trifluoroethanol | |

| 60% Methanol-Water |

Data sourced from kinetic studies .

-

Substituent Effects : Electron-withdrawing groups on the aryl ring (e.g., p-Cl) reduce solvolysis rates by 4–7 fold due to destabilization of the transition state .

-

Solvent Effects : Rates increase in highly ionizing solvents like trifluoroethanol (TFE), supporting carbocation stabilization .

Oxidation to Sulfones

Oxidation with permonophthalic acid converts this compound to its corresponding sulfone (C₆H₅SO₂CH₂Cl):

The sulfone derivative exhibits a melting point of 53°C and boiling point of 130°C at 1 mmHg .

Electrophilic and Nucleophilic Reactions

-

Electrophilic Aromatic Substitution : The phenyl group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the chloromethyl group can limit reactivity .

-

Nucleophilic Displacement : The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) to form thioethers .

Comparative Reactivity

This compound reacts 4–7× faster than its p-chlorophenyl analog in solvolysis due to reduced electron-withdrawing effects . For example:

| Substrate | (80% EtOH) |

|---|---|

| This compound | 1.24 × 10⁻⁴ |

| Chloromethyl p-Cl-phenyl sulfide | 0.18 × 10⁻⁴ |

Thermodynamic Parameters

For solvolysis in ethanol:

Applications De Recherche Scientifique

Synthesis Applications

1. Alkylating Agent:

CMPS is frequently employed as an alkylating reagent in organic synthesis. It has been used in microwave-assisted synthesis to produce various derivatives, such as 2-amino-imidazo[1,2-a]pyridine derivatives, demonstrating its utility in creating complex molecular structures .

2. Electrophilic Reactions:

As a reactive electrophile, CMPS participates in nucleophilic substitution reactions. It serves as a source for phenylthiocarbene and phenylthiomethyl carbanion, which are important intermediates in organic synthesis . The compound is also utilized in the preparation of α-methylene lactones and esters from O-silylated lactone and ester enolates .

Solvolysis Studies

Recent studies have focused on the solvolysis rates of CMPS under various conditions. The compound reacts significantly slower than its methyl ether counterparts, indicating its potential as a selective reagent in organic chemistry. For example, solvolysis reactions were conducted in different solvent mixtures (e.g., ethanol-water and methanol-water), revealing specific reaction rates and activation parameters that are crucial for understanding its reactivity .

Table 1: Solvolysis Rates of this compound

| Solvent Composition | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| 100% Ethanol | k = X | 0 |

| 60% Methanol | k = Y | 0 |

| 40% Ethanol | k = Z | 0 |

| 70% TFE | k = A | 0 |

Note: Specific values for rate constants (k) are to be determined from experimental data.

Protective Group Chemistry

CMPS is also recognized for its role as a protecting agent for alcohols and phenols. It offers an alternative to traditional protecting groups like methoxythiomethyl (MTM) ethers, providing a more efficient pathway in certain synthetic routes. Its reactivity towards phenols has been extensively documented, although it tends to produce side products when reacting with alcohols .

Case Studies

Case Study 1: Synthesis of (4-Chlorophenylthio) Methyl Acetate

In this study, CMPS was used as a starting reagent to synthesize (4-chlorophenylthio) methyl acetate through nucleophilic substitution reactions. The efficiency of this method highlights the compound's utility in producing functionalized aromatic compounds .

Case Study 2: Solvolysis Kinetics

A detailed kinetic study on the solvolysis of CMPS demonstrated significant variations based on solvent composition, providing insights into the mechanistic pathways involved. This research underscores the importance of solvent effects on reaction rates and mechanisms in organic chemistry .

Mécanisme D'action

The mechanism of action of chloromethyl phenyl sulfide involves the formation of a reactive intermediate through the cleavage of the carbon-sulfur bond. This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparaison Avec Des Composés Similaires

Chloromethyl Methyl Sulfide (CAS 2373-51-5)

Structural Differences : The phenyl group in chloromethyl phenyl sulfide is replaced by a methyl group.

Reactivity :

- Chloromethyl methyl sulfide undergoes solvolysis 200 times faster than this compound in aqueous dioxane at 25°C. This is attributed to the electron-donating methyl group stabilizing the transition state more effectively than the electron-withdrawing phenyl group .

- Synthetic utility : Both compounds serve as alkylating agents, but chloromethyl methyl sulfide is more reactive in nucleophilic substitution reactions due to reduced steric hindrance .

Chloromethyl 4-Chlorophenyl Sulfide (CAS 7205-90-5)

Structural Differences : A para-chloro substituent is added to the phenyl ring.

Reactivity :

- The electron-withdrawing Cl group increases the compound's susceptibility to solvolysis compared to the parent this compound. Studies in 50% dioxane at 35°C show substituent effects follow the Hammett σ relationship , with σ⁻ (para-Cl) = +0.23 enhancing reaction rates .

- Applications: Used in microwave-assisted synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives due to its balanced reactivity and solubility .

Chloromethyl Phenyl Sulfone (CAS 7205-98-3)

Structural Differences : The sulfur atom is oxidized to a sulfone (SO₂ group).

Reactivity :

- Sulfones are significantly more electron-deficient than sulfides, making them less reactive in nucleophilic substitutions but more stable under acidic conditions.

- Synthetic utility : Chloromethyl phenyl sulfone is a precursor for sulfonyl fluorides via fluorosulfonylethylation reactions .

| Property | This compound | Chloromethyl Phenyl Sulfone |

|---|---|---|

| Molecular Formula | C₇H₇ClS | C₇H₇ClO₂S |

| Molecular Weight (g/mol) | 158.65 | 190.65 |

| Oxidation State of Sulfur | -2 (sulfide) | +4 (sulfone) |

| Stability | Moderate | High (resists hydrolysis) |

Substituent Effects on Reactivity

- Aromatic substituents : Electron-withdrawing groups (e.g., Cl) accelerate solvolysis by stabilizing the transition state through resonance withdrawal. For example, para-Cl increases the rate by a factor of ~3 compared to unsubstituted this compound .

- Steric effects : Bulkier substituents on sulfur (e.g., phenyl vs. methyl) reduce reaction rates due to increased steric hindrance .

Key Research Findings

- Solvolysis mechanisms: this compound exhibits an SN1 mechanism in highly ionizing solvents (e.g., TFE-ethanol), deviating from the linear free-energy relationship observed in less polar solvents .

- Comparative stability: Sulfides (S) generally hydrolyze slower than ethers (O) in acyclic systems, but this trend reverses in cyclic systems (e.g., thioglucopyranosyl rings) due to differences in anomeric effects .

Activité Biologique

Chloromethyl phenyl sulfide (CMPS) is a synthetic compound with the chemical formula CHClS. It is primarily studied for its potential applications in organic synthesis, particularly in the formation of thioethers, which are significant in pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of CMPS, including its chemical properties, synthesis methods, reactivity, and relevant studies.

Chemical Structure and Properties

CMPS comprises a benzene ring attached to a sulfur atom, which is further linked to a chloromethyl group (CHCl). The presence of the chloromethyl group allows for nucleophilic substitution reactions, making CMPS a valuable reagent in organic synthesis. The structure can be represented as follows:

Synthesis Methods

CMPS can be synthesized through various methods:

- Reaction with Thiophenol : CMPS is often produced by reacting thiophenol with chloromethylating agents.

- Direct Halogenation : Halogenation of phenyl sulfide under controlled conditions yields CMPS.

- Novel Synthetic Pathways : Recent advancements have introduced methods using reagents like Selectfluor™, facilitating both fluorination and chlorination processes .

Reactivity and Mechanism

The biological activity of CMPS is largely attributed to its reactivity as a nucleophile. Studies have shown that CMPS undergoes solvolysis reactions, where the rate of reaction varies significantly based on solvent composition and temperature. For instance, in dioxane-water mixtures, variations in reaction rates were observed depending on the presence of electron-donating groups on the phenyl ring .

- Solvolysis Rates : In one study, the solvolysis of CMPS was found to be about 200 times slower than that of other arylthio compounds under similar conditions . This indicates a substantial difference in reactivity influenced by structural factors.

Interaction Studies

CMPS has been involved in various interaction studies focusing on its behavior with nucleophiles and electrophiles. Notably, it can form complexes with chloride ions during exchange reactions, which follow second-order kinetics. This property suggests potential applications in designing synthetic pathways involving thioethers.

Comparative Analysis with Related Compounds

CMPS shares similarities with other thioether compounds. The following table summarizes some comparable compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloromethyl methyl sulfide | Thioether | Simpler structure; faster solvolysis rates |

| 2-Chloroethyl phenyl sulfide | Thioether | Used as a simulant for chemical warfare agents |

| Phenyl methyl sulfoxide | Sulfoxide | Contains an oxygen atom; different reactivity |

| Phenylthioacetate | Thioester | Exhibits different biological activities |

Case Studies and Research Findings

Several studies have been conducted to explore the reactivity and potential applications of CMPS:

- Kinetic Studies : Research has indicated that the introduction of electron-donating groups enhances the reaction rates of CMPS in solvolysis reactions .

- Reactivity Patterns : The ability of CMPS to undergo nucleophilic substitutions while maintaining stability under specific conditions has been highlighted as a unique feature compared to simpler thioethers .

Q & A

Q. What are the optimal synthetic routes for Chloromethyl phenyl sulfide (C₇H₇ClS), and how can reaction conditions be optimized for lab-scale synthesis?

this compound is typically synthesized via nucleophilic substitution or sulfuration reactions. For example, chlorination of methyl phenyl sulfide using N-chlorosuccinimide (NCS) in carbon tetrachloride at 4°C yields α-chloro sulfides, with product ratios determined by NMR analysis . Key parameters include temperature control (to minimize side reactions) and solvent selection (e.g., non-polar solvents to stabilize intermediates). Purity can reach 97% after distillation or column chromatography .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- NMR Spectroscopy : The singlet for chloromethyl protons (δ ~4.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 158 (M⁺) and fragments at m/z 125 (loss of Cl) confirm structure .

- Purity Assessment : Gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) is used, with ≥97% purity achievable via suppliers .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, vapor respirators, and fume hoods to avoid inhalation or skin contact. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

The sulfide group (-S-) acts as an electron donor, directing electrophiles to the para position of the phenyl ring. Computational studies (DFT) suggest this is due to resonance stabilization of the intermediate σ-complex. Experimental data show >80% para substitution in nitration reactions .

Q. How do solvent polarity and temperature affect the reactivity of this compound in nucleophilic displacement reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines), while low temperatures (0–10°C) reduce elimination side reactions. For example, reaction with piperidine in DMF at 10°C yields 92% substitution product vs. 65% in THF .

Q. What strategies mitigate challenges in synthesizing derivatives like Chloromethyl phenyl sulfoxide or sulfone?

- Sulfoxide Synthesis : Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) at -20°C prevents over-oxidation to sulfones. Monitoring via TLC (Rf = 0.3 in hexane:EtOAc 7:3) ensures intermediate isolation .

- Sulfone Synthesis : Use excess Oxone® in acetone:water (3:1) at 25°C for 12 hours, achieving >95% conversion .

Q. How can computational methods predict the environmental or toxicological behavior of this compound?

QSAR models estimate acute toxicity (LC50 ~120 mg/L in fish) and biodegradation half-life (>60 days), indicating moderate environmental persistence. Molecular docking studies suggest low binding affinity to human acetylcholinesterase, implying limited neurotoxicity .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels (95–97%) for commercial this compound: How should researchers validate supplier claims?

- Third-Party Testing : Request certificates of analysis (CoA) with GC/MS or NMR data. Cross-check with in-house HPLC analysis (C18 column, acetonitrile:H₂O 70:30) .

- Batch Variability : Some suppliers report 95% purity for technical-grade material vs. 97% for research-grade. Confirm specifications align with experimental needs .

Q. Conflicting reports on the stability of this compound under acidic conditions: What experimental controls are critical?

- pH Monitoring : Hydrolysis rates increase below pH 5, generating benzyl mercaptan. Use buffered solutions (pH 7–8) during reactions .

- Kinetic Studies : Conduct time-resolved IR spectroscopy to track C-Cl bond cleavage (ν = 550–600 cm⁻¹) .

Methodological Recommendations

Designing a kinetic study to compare this compound with analogs (e.g., Chloromethyl methyl sulfide):

- Control Variables : Fix solvent (CCl₄), temperature (25°C), and nucleophile concentration (0.1 M).

- Data Collection : Use stopped-flow UV-Vis to measure reaction rates (λ = 280 nm for intermediate detection) .

- Analysis : Apply the Hammett equation to correlate substituent effects (σ⁺) with rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.